4-Nitrophenyl chlorothioformate
Overview
Description
. It is widely used in organic synthesis, particularly in the preparation of ureas, carbamates, and carbonates. This compound is known for its reactivity and utility in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl chlorothioformate are carboxylic acids . It is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Mode of Action
This compound reacts with carboxylic acids, resulting in the formation of amides and esters . This reaction follows a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride .
Biochemical Pathways
The compound is involved in the synthesis of ureas, carbamates, and carbonates . It is also used in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides
Pharmacokinetics
It is known that the compound is used in the synthesis of other compounds, suggesting that its bioavailability may depend on the specific context of its use .
Result of Action
The result of the action of this compound is the formation of amides and esters from carboxylic acids . It is also used to obtain altered side chain functionalities in peptides during solid-phase peptide synthesis (SPPS) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to ensure adequate ventilation when handling the compound . Furthermore, the compound should be stored at a temperature of 2-8°C , indicating that temperature can influence its stability.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl chlorothioformate plays a significant role in biochemical reactions, particularly as a coupling agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to link drug molecules with polyrotaxane carrier molecules and as an activated ester reagent that enables the covalent coupling of peptides onto macromers such as oligo (polyethylene glycol) fumarate . These interactions are crucial for the synthesis of complex biochemical structures and the modification of peptide functionalities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antimicrobial and antioxidant activities, which can impact cellular health and function . The compound’s ability to modify peptides and proteins can lead to changes in cellular processes and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a coupling agent, facilitating the formation of covalent bonds between peptides and other macromolecules. This process involves enzyme inhibition or activation, depending on the specific biochemical context . The compound’s ability to modify peptide side chains can lead to changes in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions but can degrade when exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity. At higher doses, toxic or adverse effects can occur . It is crucial to determine the appropriate dosage to avoid potential toxicity while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s use in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl chlorothioformate can be synthesized through the reaction of 4-nitrophenol with chloroform in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the chloroformate ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl chlorothioformate undergoes various types of reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloroformate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Nucleophiles like alcohols and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Ureas, carbamates, and carbonates.
Scientific Research Applications
4-Nitrophenyl chlorothioformate is extensively used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a coupling agent in the synthesis of various organic compounds.
Biology: It is employed in the modification of peptides and proteins for biological studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Phenyl chloroformate
Benzyl chloroformate
Methyl chloroformate
Properties
IUPAC Name |
O-(4-nitrophenyl) chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-5(2-4-6)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQPEESVLYUICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305819 | |
Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-69-0 | |
Record name | O-(4-Nitrophenyl) carbonochloridothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 171716 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC171716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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